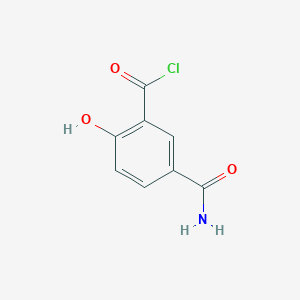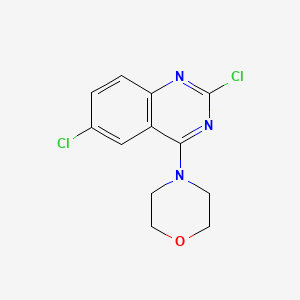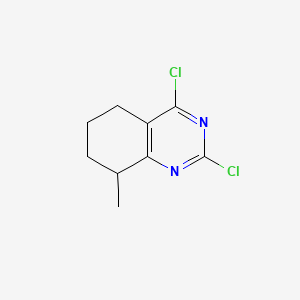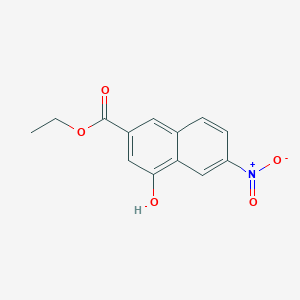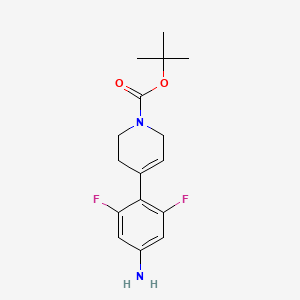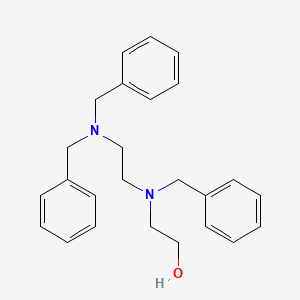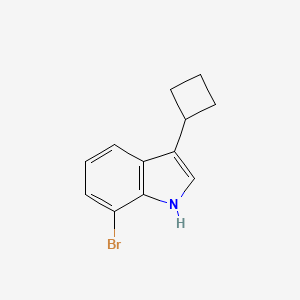
7-Bromo-3-cyclobutyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-cyclobutyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclobutyl-1H-indole typically involves the bromination of 3-cyclobutyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine atom efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
- Oxidized derivatives (e.g., 7-bromo-3-cyclobutylindole-2-carboxylic acid).
- Reduced derivatives (e.g., 7-hydroxy-3-cyclobutylindole).
- Substituted derivatives (e.g., 7-methoxy-3-cyclobutylindole).
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-cyclobutyl-1H-indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-3-cyclobutyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutyl group enhance its binding affinity to certain receptors and enzymes. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed bioactivity .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-1H-indole
- 3-Cyclobutyl-1H-indole
- 7-Bromo-3-methyl-1H-indole
Comparison: 7-Bromo-3-cyclobutyl-1H-indole is unique due to the presence of both a bromine atom and a cyclobutyl group. This combination enhances its chemical reactivity and potential bioactivity compared to similar compounds. For instance, 7-Bromo-1H-indole lacks the cyclobutyl group, which may reduce its binding affinity to certain targets .
Eigenschaften
Molekularformel |
C12H12BrN |
|---|---|
Molekulargewicht |
250.13 g/mol |
IUPAC-Name |
7-bromo-3-cyclobutyl-1H-indole |
InChI |
InChI=1S/C12H12BrN/c13-11-6-2-5-9-10(7-14-12(9)11)8-3-1-4-8/h2,5-8,14H,1,3-4H2 |
InChI-Schlüssel |
JNBXMKSEWNJSIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=CNC3=C2C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)
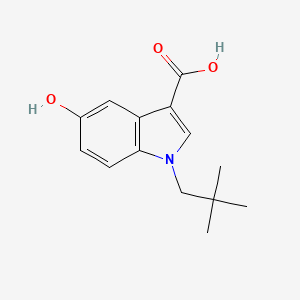
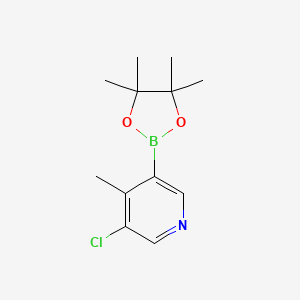
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
